3-benzyl-4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
Overview
Description
3-benzyl-4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C23H20N4O2S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.13069707 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Triazole derivatives, including those similar to the specified compound, have been synthesized and analyzed for their structural properties. For instance, the synthesis of 1,5-disubstituted 1,2,3-triazoles through a metal-free multi-component reaction demonstrated the versatility of triazole chemistry in creating complex structures with potential biological activities. The triazole ring's formation and substitution patterns play a crucial role in the compound's properties and potential applications (Vo, 2020).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal properties of triazole derivatives. For example, a series of 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives were synthesized and evaluated for their anticonvulsant, antimicrobial, and antituberculosis activities. Some of these compounds displayed marginal activity against Mycobacterium tuberculosis, indicating their potential as antimicrobial agents (Küçükgüzel et al., 2004).
Another study synthesized 1,2,4-triazole 3-benzylsulfanyl derivatives and evaluated them for in vitro antimycobacterial activity against Mycobacterium tuberculosis and other strains. The compounds exhibited moderate or slight antimycobacterial activity, highlighting the potential of triazole derivatives in developing new antimycobacterial agents (Klimesová et al., 2004).
Luminescence Sensitization
Triazole derivatives have also been explored for their potential in luminescence sensitization. A study involving thiophenyl-derivatized nitrobenzoato antennas evaluated their ability to sensitize Eu(III) and Tb(III) luminescence. The luminescence properties were characterized by spectroscopy and X-ray crystallography, demonstrating the efficiency of triazole derivatives in luminescence sensitization applications (Viswanathan & Bettencourt-Dias, 2006).
Properties
IUPAC Name |
3-benzyl-4-(3-methylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-17-6-5-9-21(14-17)26-22(15-18-7-3-2-4-8-18)24-25-23(26)30-16-19-10-12-20(13-11-19)27(28)29/h2-14H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMVOKWUUZWSBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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